molecular formula C19H17NOS B11561463 2-(Naphthalen-1-ylmethylthio)-N-phenylacetamide

2-(Naphthalen-1-ylmethylthio)-N-phenylacetamide

Cat. No.: B11561463
M. Wt: 307.4 g/mol
InChI Key: PNUVGDNJTZNHAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Naphthalen-1-ylmethylthio)-N-phenylacetamide is an organic compound that belongs to the class of naphthalene derivatives These compounds are characterized by the presence of a naphthalene ring, which consists of two fused benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-1-ylmethylthio)-N-phenylacetamide typically involves the reaction of naphthalen-1-ylmethylthiol with N-phenylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-1-ylmethylthio)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of thiols or amines, depending on the reducing agent used.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the naphthalen-1-ylmethylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous conditions to prevent hydrolysis.

    Substitution: Nucleophiles like amines or thiols; reactions are often carried out in polar solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(Naphthalen-1-ylmethylthio)-N-phenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(Naphthalen-1-ylmethylthio)-N-phenylacetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-1-ylmethylthiol: A precursor in the synthesis of 2-(Naphthalen-1-ylmethylthio)-N-phenylacetamide.

    N-phenylacetyl chloride: Another precursor used in the synthesis.

    Naphthalen-1-ylmethylamine: A structurally similar compound with different functional groups.

Uniqueness

This compound is unique due to its specific combination of a naphthalene ring and a phenylacetamide group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds. For example, its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C19H17NOS

Molecular Weight

307.4 g/mol

IUPAC Name

2-(naphthalen-1-ylmethylsulfanyl)-N-phenylacetamide

InChI

InChI=1S/C19H17NOS/c21-19(20-17-10-2-1-3-11-17)14-22-13-16-9-6-8-15-7-4-5-12-18(15)16/h1-12H,13-14H2,(H,20,21)

InChI Key

PNUVGDNJTZNHAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSCC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.